molecular formula C6H11NO4 B6598112 Alanopine CAS No. 219755-19-8

Alanopine

Cat. No.: B6598112
CAS No.: 219755-19-8
M. Wt: 161.16 g/mol
InChI Key: FIOHTMQGSFVHEZ-UHFFFAOYSA-N
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Description

Alanopine is a compound that belongs to the family of opines, which are low molecular weight compounds found in various organisms. This compound is specifically produced by the enzyme this compound dehydrogenase, which catalyzes the reductive condensation of pyruvate and L-alanine, resulting in the formation of this compound. This compound plays a significant role in anaerobic metabolism, particularly in marine invertebrates .

Mechanism of Action

Target of Action

The primary target of alanopine is the enzyme This compound dehydrogenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-NH group of donors with NAD+ or NADP+ as acceptor .

Mode of Action

This compound dehydrogenase catalyzes the chemical reaction involving 2,2’-iminodipropanoate, NAD+, and water, resulting in the formation of L-alanine, pyruvate, NADH, and a hydrogen ion . This reaction is crucial for maintaining the NADH/NAD+ ratio during exercise and hypoxia, thus ensuring a continuous flux of glycolysis and a constant supply of ATP .

Biochemical Pathways

This compound plays a significant role in the glucose-opine pathway , one of the four main anaerobic degradation pathways . This pathway, along with the glucose-lactate pathway, ensures continuous flux of glycolysis and a constant supply of ATP by maintaining the NADH/NAD+ ratio during exercise and hypoxia .

Result of Action

The result of this compound’s action is the production of L-alanine, pyruvate, NADH, and a hydrogen ion . This reaction helps maintain the NADH/NAD+ ratio, ensuring a continuous flux of glycolysis and a constant supply of ATP, which is crucial during exercise and hypoxia .

Action Environment

The formation of this compound is influenced by environmental factors such as hypoxia and muscular activity . During environmental hypoxia, opine dehydrogenases present in a tissue catalyze near equilibrium, and the relative amount of opines accumulated is dictated by the concentration of the corresponding amino acids . During muscular activity, only those opine dehydrogenases catalyze near equilibrium which are present in sufficiently high activities to keep pace with an increased glycolytic flux .

Biochemical Analysis

Biochemical Properties

This enzyme catalyzes the chemical reaction involving 2,2’-iminodipropanoate and nicotinamide adenine dinucleotide (NAD+), resulting in the formation of L-alanine, pyruvate, NADH, and a hydrogen ion . This reaction is part of the anaerobic metabolism in certain marine organisms .

Cellular Effects

It is known that Alanopine, through its interaction with ALPDH, plays a role in maintaining energy production under conditions of environmental or functional anoxia .

Molecular Mechanism

This compound’s molecular mechanism of action is primarily through its interaction with ALPDH. The enzyme catalyzes the conversion of 2,2’-iminodipropanoate and NAD+ into L-alanine, pyruvate, NADH, and a hydrogen ion . This reaction is crucial for the anaerobic metabolism in certain marine organisms .

Temporal Effects in Laboratory Settings

It is known that this compound plays a role in anaerobic metabolism, suggesting that its effects may be more pronounced under conditions of low oxygen availability .

Metabolic Pathways

This compound is involved in a unique metabolic pathway in certain marine organisms. It is a product of anaerobic glycolysis, a process catalyzed by ALPDH . This pathway allows these organisms to maintain energy production under conditions of low oxygen availability .

Transport and Distribution

Given its role in anaerobic metabolism, it is likely that this compound is distributed in tissues that are prone to low oxygen conditions .

Subcellular Localization

Given its role in anaerobic metabolism, it is likely that this compound and its associated enzyme, ALPDH, are localized in areas of the cell where anaerobic glycolysis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alanopine can be synthesized through the enzymatic reaction catalyzed by this compound dehydrogenase. The reaction involves the condensation of pyruvate and L-alanine in the presence of nicotinamide adenine dinucleotide (NADH) as a coenzyme. The reaction conditions typically include a pH range of 6.5 to 7.5 and a temperature range of 25-30°C .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant DNA technology to express this compound dehydrogenase in microbial hosts. The enzyme is then purified and used to catalyze the synthesis of this compound under controlled conditions. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Alanopine primarily undergoes oxidation-reduction reactions. The key reaction is the reversible conversion between this compound and its precursors, pyruvate and L-alanine, catalyzed by this compound dehydrogenase .

Common Reagents and Conditions:

Major Products: The major products of the reactions involving this compound are pyruvate, L-alanine, NADH, and NAD+ .

Comparison with Similar Compounds

Alanopine is part of the opine family, which includes several similar compounds:

Uniqueness of this compound: this compound is unique due to its specific formation from pyruvate and L-alanine, and its role in the anaerobic metabolism of marine invertebrates. Unlike other opines, this compound is specifically associated with the enzyme this compound dehydrogenase, which has distinct kinetic properties and substrate specificities .

Properties

IUPAC Name

2-(1-carboxyethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOHTMQGSFVHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-2,2'-Iminobispropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

219755-19-8, 19149-54-3
Record name 2-[(1-carboxyethyl)amino]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-2,2'-Iminobispropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

234 - 235 °C
Record name (±)-2,2'-Iminobispropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033747
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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